molecular formula C11H14BrNO3 B1439729 2-Bromo-N-[3-(2-methoxyethoxy)phenyl]acetamide CAS No. 1138442-57-5

2-Bromo-N-[3-(2-methoxyethoxy)phenyl]acetamide

Cat. No. B1439729
M. Wt: 288.14 g/mol
InChI Key: FAYLBMGFYVODKJ-UHFFFAOYSA-N
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Description

2-Bromo-N-[3-(2-methoxyethoxy)phenyl]acetamide , also known by its chemical formula C₁₁H₁₄BrNO₃ , is a compound used primarily in proteomics research. It has a molecular weight of 288.14 g/mol . This chemical exhibits interesting properties and potential applications.

Scientific Research Applications

Synthesis and Pharmacological Potential

  • Novel acetamide derivatives have been synthesized through multi-step reaction sequences starting from the Leuckart reaction. These compounds, including those with bromo groups, have shown potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. Their pharmacological assessments suggest comparable activities with standard drugs due to the presence of specific substituents like bromo groups on the phenoxy nucleus (Rani, Pal, Hegde, & Hashim, 2016).

Anticonvulsant and Antimicrobial Applications

  • 2-Acetamido-N-benzyl-2-(methoxyamino)acetamides have been studied for their crystal structures and related to anticonvulsant activities. These compounds, by virtue of their structural features, have shown potential in acting as functionalized amino acid anticonvulsants, highlighting the importance of the acetamide moiety and its derivatives in the development of novel pharmacological agents (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Chemical Synthesis and Characterization

  • The synthesis and characterization of related acetamide compounds through processes like acetylation, esterification, and ester interchange have been detailed, providing insights into chemical methods and the structural elucidation of these compounds (Zhong-cheng & Wan-yin, 2002).

Novel Compound Synthesis and Their Biological Assessment

  • Research has also focused on the regioselective synthesis of N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamide derivatives via dibromohydration, revealing applications in switchable synthesis and highlighting the role of neighboring groups in the synthesis process. Such studies contribute to the broader understanding of acetamide derivatives in chemical synthesis (Qiu, Li, Ma, & Zhou, 2017).

Anticancer and Antimicrobial Studies

  • Derivatives of acetamides have been explored for their anticancer and antimicrobial activities, demonstrating the versatility of the acetamide moiety in drug design and development. Specifically, studies on the cytotoxicity of certain acetamide derivatives against cancer cell lines and their antimicrobial efficacy provide valuable insights into their potential therapeutic applications (Ghazzali, El‐Faham, Abdel-Megeed, & Al-farhan, 2012).

properties

IUPAC Name

2-bromo-N-[3-(2-methoxyethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3/c1-15-5-6-16-10-4-2-3-9(7-10)13-11(14)8-12/h2-4,7H,5-6,8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYLBMGFYVODKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC(=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-[3-(2-methoxyethoxy)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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